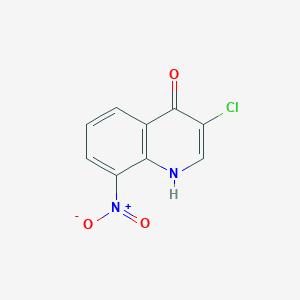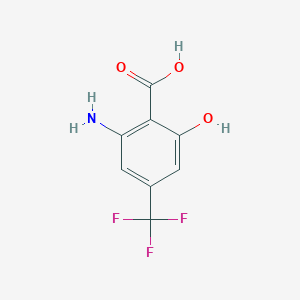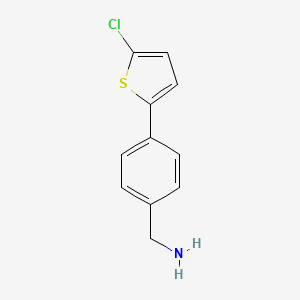
1-(4-Chlorophenyl)indolizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorophenyl)indolizine is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structure, which consists of a fused pyrrole and pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)indolizine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with pyrrole in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction forms an intermediate, which undergoes cyclization to yield the desired indolizine compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Chlorophenyl)indolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed:
- Oxidized derivatives.
- Reduced derivatives.
- Substituted indolizine derivatives .
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorophenyl)indolizine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and dyes
Wirkmechanismus
The mechanism of action of 1-(4-Chlorophenyl)indolizine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Indole: Another heterocyclic compound with a similar structure but different properties.
Indolizine: The parent compound without the chlorophenyl group.
4-Chlorophenylindole: A compound with a similar substituent but different core structure.
Uniqueness: 1-(4-Chlorophenyl)indolizine stands out due to the presence of both the indolizine core and the 4-chlorophenyl group, which confer unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
101094-57-9 |
|---|---|
Molekularformel |
C14H10ClN |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)indolizine |
InChI |
InChI=1S/C14H10ClN/c15-12-6-4-11(5-7-12)13-8-10-16-9-2-1-3-14(13)16/h1-10H |
InChI-Schlüssel |
VZTWCFVCERWLPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN2C=C1)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,7,9-Trimethylbenzo[G]isoquinoline](/img/structure/B11881599.png)

![2-(Piperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11881611.png)










